Sodium hexafluorosilicate

Descripción general

Descripción

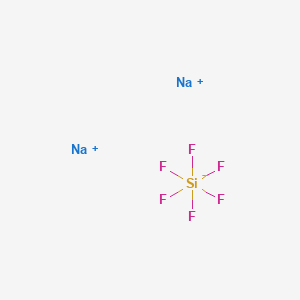

Sodium hexafluorosilicate is a compound with the chemical formula Na2[SiF6]. It is used as an additive for water fluoridation, opal glass raw material, and in ore refining . It also occurs naturally as the rare mineral malladrite found within some volcanic fumaroles .

Synthesis Analysis

Sodium hexafluorosilicate is produced by treating fluorosilicic acid with sodium hydroxide, sodium carbonate, or sodium chloride . The alkalinity is adjusted to avoid the release of the fluoride. Fluorosilicic acid is mainly produced as a byproduct of the manufacture of phosphate fertilizers where phosphate rock is treated with sulfuric acid .Molecular Structure Analysis

The molecular formula of sodium hexafluorosilicate is Na2SiF6 . It has a P321 type hexagonal structure associated with elongated prism-shaped precipitated crystals .Chemical Reactions Analysis

Sodium hexafluorosilicate can mix with water, producing hexafluorosilicate ions and sodium ions . It is proposed that the thermal dissociation of Na2SiF6 can be utilized as a facile, inexpensive, and green way for the synthesis of sodium fluoride instead of routine hydrofluoric acid-based methods .Physical And Chemical Properties Analysis

Sodium hexafluorosilicate appears as a white granular powder . It has a density of 2.68 g/cm³ , a melting point of 1000°C, and a boiling point of 2200°C . It has a low solubility in water and is insoluble in alcohol .Aplicaciones Científicas De Investigación

Production of Sodium Fluoride

Sodium hexafluorosilicate is utilized as a precursor in the synthesis of sodium fluoride . This process is considered a green alternative to the traditional hydrofluoric acid-based methods. The thermal dissociation of Na2SiF6 allows for the facile and inexpensive production of sodium fluoride, which is essential in various industries, including pharmaceuticals and manufacturing .

Ceramic Industry Applications

In the ceramic industry, Na2SiF6 serves as a valuable component due to its chemical stability and thermal properties . It is used in the production of ceramics, where it helps to improve the quality and durability of the final products .

Optical Material Synthesis

The compound’s distinguished optical properties make it a candidate for creating optical materials. Its ability to form elongated prism-shaped crystals with a hexagonal structure is particularly beneficial in the development of advanced optical components .

Pharmaceutical Raw Material

Na2SiF6 is a crucial raw material in pharmaceuticals. It’s used in the production of aluminum sodium hexafluorosilicate gastric powders and other medicinal compounds that require fluoride as a stabilizer and buffer .

Water Fluoridation

As an additive, Sodium hexafluorosilicate plays a significant role in water fluoridation . This application is critical for dental health, as it helps to prevent tooth decay by strengthening the enamel .

Ore Refining

In the field of metallurgy, Na2SiF6 is used for ore refining . Its properties assist in the extraction and purification of metals, which is a fundamental step in the production of high-purity metals for various industrial applications .

Preparation of Other Fluoride Chemicals

Sodium hexafluorosilicate is also involved in the preparation of a range of other fluoride chemicals, such as sodium hexafluoroaluminate, potassium hexafluorosilicate, ammonium fluoride, and calcium fluoride . These chemicals have widespread uses in industry and research .

Electronic Industry Uses

Due to its superior physical, chemical, and electronic properties, Na2SiF6 finds applications in the electronic industry. It is particularly useful in the production of components that require specific thermal and chemical characteristics .

Mecanismo De Acción

Target of Action

Sodium hexafluorosilicate (Na2SiF6) is a synthetic inorganic material . It was once used as an insecticide and rodenticide, targeting pests such as weevils, cockroaches, earwigs, rats, and mice . It also had veterinary applications, being used externally to control lice and mosquitoes and orally to control parasites such as roundworms and whipworms .

Mode of Action

It is known that it can react with acids to produce corrosive hydrogen fluoride . This reaction can lead to toxic and corrosive fumes, including fluorine .

Biochemical Pathways

It is known to have effects on the blood and calcium metabolism . This may result in cardiac disorders .

Pharmacokinetics

It is known that the substance can be absorbed into the body by ingestion . The substance may cause effects on the blood and calcium metabolism, which may result in cardiac disorders .

Result of Action

Exposure to Sodium hexafluorosilicate can lead to a variety of health effects. High doses may result in respiratory failure, ventricular tachycardia and fibrillation, as well as muscle pain and numbness . It may also cause constipation, loss of appetite, paresis of the rumen, severe abdominal pain, and diarrhea . Long-term or repeated exposure to the substance may have effects on the bones and teeth .

Action Environment

Environmental factors such as the presence of acids can influence the compound’s action, as it reacts with acids to produce corrosive hydrogen fluoride . It is also important to prevent the dispersion of dust, as a harmful concentration of airborne particles can be reached quickly when dispersed .

Safety and Hazards

Sodium hexafluorosilicate is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It is advised to avoid all personal contact, including inhalation, and to use it in a well-ventilated area .

The examined sodium hexafluorosilicate material could potentially be used as a reliable precursor in the synthesis of fluoride and silicon-based materials due to its acceptable physical properties, chemical purity, and thermal behavior .

Propiedades

IUPAC Name |

disodium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.2Na/c1-7(2,3,4,5)6;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGUZEUZLCYTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si.2Na, Na2SiF6, Na2[SiF6], F6Na2Si | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium fluorosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_fluorosilicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Sodium hexafluorosilicate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9036933 | |

| Record name | Sodium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium fluorosilicate is a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide., Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, White solid; [Merck Index] White powder; [MSDSonline], COLOURLESS-TO-WHITE GRANULAR POWDER. | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN 150 PARTS COLD, 40 PARTS BOILING WATER; INSOL IN ALCOHOL, Insoluble in ethanol., In water, 0.64 g/100 g at 20 °C, 0.76 g/100 g at 25 °C, 1.27 g/100 g at 50 °C, 2.45 g/100 g at 100 °C., Solubility in water, g/100ml at 20 °C: 0.76 (poor) | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.7 g/cu cm., Relative density (water = 1): 2.7 | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Sodium hexafluorosilicate | |

Color/Form |

WHITE GRANULAR POWDER, White, hexagonal crystals., White, crystalline powder., White, free-flowing powder. | |

CAS RN |

16893-85-9 | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hexafluorosilicate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806AV2E065 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melts at red heat with decomposition. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the molecular formula and weight of sodium hexafluorosilicate?

A1: The molecular formula of sodium hexafluorosilicate is Na2SiF6. Its molecular weight is 188.05 g/mol.

Q2: What is the structure of the sodium hexafluorosilicate anion?

A2: The sodium hexafluorosilicate anion (SiF62-) consists of a central silicon atom bonded to six fluorine atoms in an octahedral geometry.

Q3: Are there any studies investigating the Auger electron spectroscopy of sodium hexafluorosilicate?

A3: Yes, one study investigated the Si KL23L23 Auger transition in silicon compounds, including sodium hexafluorosilicate. This research measured the chemical shifts in the Auger line position relative to elemental silicon and compared them to shifts in Si 1s and Si 2p photoelectron peaks. []

Q4: What happens to sodium hexafluorosilicate under high pressure?

A4: Research using in situ X-ray powder diffraction revealed that sodium hexafluorosilicate maintains its trigonal structure (space group P¯3m1) under hydrostatic pressure up to 6 GPa. The study also analyzed the pressure-induced changes in the packing of (SiF6)2− anions and the corresponding changes in their IR spectra. [, ]

Q5: Can sodium hexafluorosilicate be used as a silicon source for synthesizing materials?

A5: Yes, studies demonstrate the feasibility of using sodium hexafluorosilicate as a silicon source for material synthesis. One study explored its use in synthesizing mesoporous silica materials under ultra-low surfactant concentrations. [] Another research project investigated its use in creating metakaolin-based geopolymers cured at ambient temperature, examining the impact of sodium hexafluorosilicate addition on the geopolymer properties. []

Q6: Can sodium hexafluorosilicate form unique crystal structures?

A6: Yes, researchers have synthesized two-component cluster crystals of sodium hexafluorosilicate using ionic liquids containing tetrafluoroborate (BF4−) anions. This novel synthesis route offers new possibilities for creating materials with tailored properties. []

Q7: How is sodium hexafluorosilicate used in the production of silicate wall products?

A7: Sodium hexafluorosilicate, combined with lime, is used in the envelope of a granulated compositional filler for silicate wall products. This filler, comprised of Tripoli, diatomite, or silica clay, enhances the water and frost resistance of the final product while reducing heat conductivity and preserving strength. []

Q8: Can sodium hexafluorosilicate help regulate fluoride release in dental resins?

A8: Research suggests that treating sodium hexafluorosilicate with gamma-methacryloxypropyltrimethoxysilane (γ-MPTS) forms a hydrophobic polysiloxane layer on the compound's surface. When incorporated into bis-GMA/TEGDMA dental resin, this modified sodium hexafluorosilicate exhibits a significantly slower fluoride release rate, potentially offering benefits for caries prevention. []

Q9: How is sodium hexafluorosilicate utilized in the production of cellular concrete?

A9: Sodium hexafluorosilicate, in conjunction with a hydroxide, acts as a hardening activator in the non-autoclave production of ultra-lightweight cellular concrete. This concrete, incorporating Portland cement and waste glass, utilizes aluminum powder as a gas-forming agent. The exothermic reactions during setting and hardening eliminate the need for additional heat treatment. The resulting cellular concrete demonstrates potential as a non-combustible heat and sound insulation material. []

Q10: Can sodium hexafluorosilicate be used to synthesize silicon at low temperatures?

A10: Yes, research demonstrates that sodium hexafluorosilicate can be converted into high-purity crystalline silicon at relatively low temperatures (below 180°C) using an electro-catalytic reduction method with sodium. This method offers a potentially more cost-effective alternative to the traditional Siemens process. [, ]

Q11: What is known about the toxicity of sodium hexafluorosilicate compared to other fluoride compounds?

A11: Studies comparing the toxicity of sodium hexafluorosilicate, fluorosilicic acid (H2SiF6), and sodium fluoride (NaF) in the nematode Caenorhabditis elegans showed that their effects on growth, feeding, and reproduction were similar when considering fluoride ion concentration. This suggests that silicofluorides like sodium hexafluorosilicate have comparable toxicity to NaF. []

Q12: Are there any known toxic effects of sodium fluoride and sodium hexafluorosilicate on human cells?

A12: Research on human leukemic cell lines (HL-60, HEL, TF-1, and K562) exposed to sodium fluoride and sodium hexafluorosilicate revealed that both compounds could negatively impact these cells. The study found that sodium hexafluorosilicate exhibited a stronger effect on clonogenic growth and apoptosis induction compared to sodium fluoride. []

Q13: Have any skin reactions been associated with exposure to sodium hexafluorosilicate?

A13: Yes, a case report documented pustular skin lesions in a foam rubber carrier linked to sodium hexafluorosilicate present in the material. Animal testing confirmed that sodium hexafluorosilicate could induce pustules on previously damaged skin. []

Q14: What are the environmental concerns associated with water fluoridation using sodium hexafluorosilicate?

A14: While sodium hexafluorosilicate is commonly used in water fluoridation, some research raises concerns about potential negative impacts. One review discusses these concerns, including possible bone and tooth fractures and increased cancer rates, highlighting the debate surrounding the practice. []

Q15: How can sodium hexafluorosilicate be broken down?

A15: Research shows that sodium hexafluorosilicate thermally decomposes into sodium fluoride (NaF) and silicon tetrafluoride (SiF4). [] This information is crucial for understanding the compound's fate in high-temperature environments and developing appropriate waste management strategies.

Q16: What is the role of sodium hexafluorosilicate in the synthesis of methylphosphonofluoridic acid?

A16: Sodium hexafluorosilicate can be used to prepare high-purity methylphosphonofluoridic acid, a thermal degradation product of certain nerve agents. The process involves reacting methylphosphonic dichloride with sodium hexafluorosilicate to produce methylphosphonic difluoride, which then undergoes disproportionation with methylphosphonic acid to yield the desired methylphosphonofluoridic acid. []

Q17: Can sodium hexafluorosilicate be used in reverse osmosis processes?

A17: Research has explored using sodium hexafluorosilicate as an additive in treating chromic plating rinse water via reverse osmosis. The study investigated the transport and rejection behavior of chromic acid and additives like sodium hexafluorosilicate using Loeb-type skinned membranes, providing insights into its potential for industrial wastewater treatment. []

Q18: What is the dissociation pressure of sodium hexafluorosilicate?

A18: Studies have investigated the dissociation pressure of sodium hexafluorosilicate, a crucial parameter for understanding its thermal stability and potential applications in high-temperature processes. []

Q19: Is it possible to recover valuable materials from sodium hexafluorosilicate?

A19: Yes, research has demonstrated methods for recovering high-specific-area silica and sodium fluoride from sodium hexafluorosilicate. These recovery processes contribute to resource efficiency and waste reduction, aligning with sustainable practices. [, ]

Q20: How does sodium hexafluorosilicate influence the properties of silicatein in marine sponges?

A20: Silicatein, an enzyme found in marine sponges, plays a critical role in synthesizing the silica structures within their bodies. Interestingly, sodium hexafluorosilicate has been shown to inhibit the silica esterase activity of silicatein. This finding provides valuable insights into the enzyme's mechanism and the factors influencing biosilicification processes. []

Q21: What is the role of sodium hexafluorosilicate in fluoride rinses?

A21: Sodium hexafluorosilicate serves as a hydrolyzable source of fluoride in a novel two-solution fluoride rinse. This rinse, containing calcium chloride and sodium acetate in part A, and sodium hexafluorosilicate and sodium phosphate in part B, was compared to a traditional sodium fluoride rinse. The two-solution rinse demonstrated significantly higher fluoride concentrations in saliva, plaque fluid, and acid-extractable fluoride in plaque compared to the sodium fluoride rinse. [, ]

Q22: What is the historical context of research on sodium hexafluorosilicate?

A22: Research on sodium hexafluorosilicate spans several decades, encompassing studies on its thermodynamic properties, [] its behavior in various chemical systems, [] and its use in diverse applications. The interest in this compound stems from its unique properties and its role in various industrial and scientific processes.

Q23: Are there any studies on the influence of magnetic fields on sodium hexafluorosilicate synthesis?

A23: While the provided research abstracts do not delve into this specific area, investigating the impact of magnetic fields on the synthesis of sodium hexafluorosilicate could uncover new avenues for controlling crystal growth, morphology, and potentially enhancing specific properties. []

Q24: What research has been conducted on the sodium fluoride-sodium hexafluorosilicate pseudobinary system?

A24: The provided abstracts do not elaborate on the specifics of the sodium fluoride-sodium hexafluorosilicate pseudobinary system. Further research in this area could provide valuable insights into the phase transitions, eutectic points, and potential applications of this system. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)

![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)

![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)